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An In-depth Technical Guide to the Molecular Weight of 6,7-Dihydrodioxino[2,3-f]benzothiazol-

2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive analysis of the molecular weight of 6,7-

Dihydrodioxino[2,3-f]benzothiazol-2-amine, a heterocyclic compound of interest in medicinal

chemistry. Beyond stating the numerical value, this document elucidates the theoretical basis

for its calculation, details robust experimental protocols for its verification using mass

spectrometry, and contextualizes the importance of this fundamental property within the drug

discovery and development pipeline. This guide is designed to serve as a practical resource,

blending established chemical principles with actionable laboratory insights to ensure scientific

rigor and data integrity.

Introduction: The Significance of a Fundamental
Property
The benzothiazole moiety is a prominent scaffold in medicinal chemistry, forming the core of

numerous compounds with diverse pharmacological activities, including antimicrobial,

anticonvulsant, and neuroprotective agents.[1][2][3] 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-
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amine (Figure 1) is a member of this important class of heterocyclic compounds. In the rigorous

process of drug discovery and development, the precise and accurate determination of a

compound's molecular weight is a critical first step. It serves as a primary identifier, a

cornerstone for structural elucidation, and a fundamental parameter for ensuring purity,

registering batches, and performing quantitative analysis in biological assays. An erroneous

molecular weight determination can invalidate subsequent experimental data and lead to

significant setbacks in research and development.

This guide provides an in-depth examination of the molecular weight of 6,7-Dihydrodioxino[2,3-

f]benzothiazol-2-amine, offering both the theoretical calculations and the practical, field-proven

methodologies for its empirical confirmation.

Chemical Identity and Physicochemical Properties
A precise understanding of a compound begins with its unambiguous identification and a

summary of its key chemical properties. These data are essential for laboratory handling,

computational modeling, and regulatory documentation.

Table 1: Core Identifiers for 6,7-Dihydrodioxino[2,3-
f]benzothiazol-2-amine

Identifier Value Source

IUPAC Name
6,7-dihydro[4][5]dioxino[2,3-f]

[4]benzothiazol-2-amine
[4]

CAS Number 313223-82-4 [4][6]

Molecular Formula C₉H₈N₂O₂S [4][6]

Figure 1: 2D Chemical Structure
Caption: 2D structure of 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine.

Table 2: Calculated Physicochemical and Molecular
Weight Data
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Property Value Explanation

Average Molecular Weight 208.24 g/mol

Calculated using the weighted

average of natural isotopic

abundances of each element.

[4] Used for stoichiometric

calculations of bulk materials.

Monoisotopic Mass 208.03099 Da

Calculated using the mass of

the most abundant isotope of

each element (¹²C, ¹H, ¹⁴N,

¹⁶O, ³²S). This is the mass

measured by mass

spectrometry.

Exact Mass of [M+H]⁺ 209.03882 Da

The monoisotopic mass of the

protonated molecule, which is

the primary ion observed in

positive-ion ESI-MS.

XLogP3 1.8

A computed measure of

lipophilicity, relevant for

predicting membrane

permeability and solubility.

Hydrogen Bond Donors 1 (from -NH₂)

The number of hydrogen

atoms attached to

electronegative atoms (N, O).

Hydrogen Bond Acceptors 4 (2xN, 2xO)

The number of electronegative

atoms with lone pairs capable

of accepting hydrogen bonds.

Experimental Verification: A Protocol for
Trustworthy Data
While theoretical calculations are precise, empirical verification is the cornerstone of scientific

integrity. Mass spectrometry (MS) is the definitive technique for determining the molecular
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weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is particularly

powerful as it provides mass accuracy sufficient to confirm the elemental composition.

Workflow for Molecular Weight Confirmation
Caption: Experimental workflow for MS-based molecular weight verification.

Detailed Protocol: ESI-TOF Mass Spectrometry
This protocol describes the use of Electrospray Ionization (ESI) coupled with a Time-of-Flight

(TOF) mass analyzer, a common HRMS setup in pharmaceutical and chemical research.

1. Rationale and Causality:

ESI: Chosen for its "soft" ionization capability, which minimizes fragmentation of the parent

molecule, ensuring the primary ion observed is the intact molecule (typically protonated,

[M+H]⁺). This is crucial for unambiguous molecular weight determination.

TOF Analyzer: Selected for its high mass resolution and accuracy, which allows for the

differentiation of ions with very similar mass-to-charge ratios and enables the confirmation of

the elemental formula.

2. Sample Preparation: i. Weigh approximately 0.5-1.0 mg of 6,7-Dihydrodioxino[2,3-

f]benzothiazol-2-amine. ii. Dissolve the sample in 1.0 mL of a high-purity solvent (e.g., LC-MS

grade methanol or acetonitrile). The amine functionality suggests good solubility in polar protic

solvents. iii. Vortex the solution until the sample is fully dissolved. iv. Prepare a dilute working

solution (e.g., 1-10 µg/mL) by diluting the stock solution in a solvent mixture appropriate for

ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is added to

facilitate protonation and enhance the signal of the [M+H]⁺ ion.

3. Instrument Parameters (Example):

Ionization Mode: Positive Electrospray Ionization (ESI+)
Capillary Voltage: 3.5 – 4.5 kV
Nebulizing Gas (N₂): 1.5 – 2.5 Bar
Drying Gas (N₂): 8.0 – 10.0 L/min
Drying Gas Temperature: 180 – 220 °C
Mass Range: m/z 50 – 800

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2540634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: Centroid mode
Internal Calibration: A reference standard (lock mass) should be co-infused or analyzed
concurrently to ensure high mass accuracy (< 5 ppm).

4. Data Analysis and Validation - A Self-Validating System: i. Identify the [M+H]⁺ Ion: The

primary goal is to locate the mass peak corresponding to the theoretical exact mass of the

protonated molecule: 209.03882 Da. ii. Confirm Isotopic Pattern: The presence of sulfur (S)

and carbon (C) gives a predictable isotopic pattern. The A+1 peak (from ¹³C) should be

approximately 9.9% of the A peak intensity. The A+2 peak (from ³⁴S and ¹³C₂) is also

characteristic and should be approximately 4.5% of the A peak. Matching this pattern provides

extremely high confidence in the elemental composition. iii. Calculate Mass Error: The

trustworthiness of the identification is quantified by the mass error, calculated as: Error (ppm) =

[(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶ A mass error of less than 5

ppm is the industry standard for confirming an elemental composition via HRMS.

Expected Result: A high-resolution mass spectrum showing a base peak at m/z 209.03882 ±

0.001 Da (assuming <5 ppm error), with the characteristic isotopic distribution for C₉H₈N₂O₂S.

Conclusion: An Essential Parameter in Drug
Development
The molecular weight of 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine is theoretically

calculated to be 208.24 g/mol (average) and 208.03099 Da (monoisotopic). This guide has

detailed the robust and reliable mass spectrometry workflows required to confirm this value

empirically, emphasizing the importance of high-resolution analysis for unambiguous elemental

composition confirmation. For any researcher, scientist, or drug development professional

working with this or similar novel chemical entities, the rigorous determination of molecular

weight is not a perfunctory task. It is the foundational data point that ensures compound

identity, validates synthesis, enables accurate quantification for biological screening, and

upholds the integrity of the entire research and development process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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